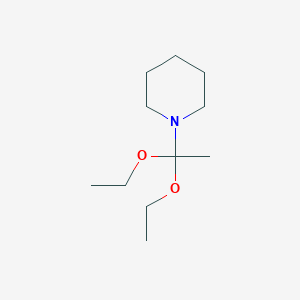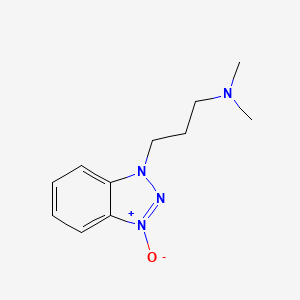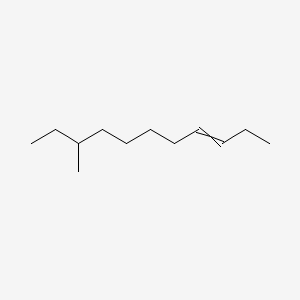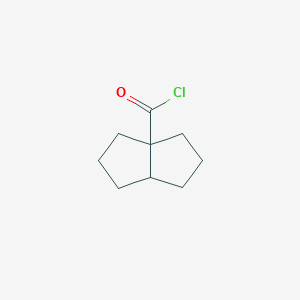
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is a chemical compound belonging to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is a derivative of thiobarbituric acid, where the oxygen atom in the barbituric acid structure is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate typically involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiobarbiturate ring. The final product is obtained by introducing the 5-ethyl-5-(2-methylbutyl) substituent through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbiturate ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydrogen atoms on the barbiturate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbiturates with different functional groups.
Scientific Research Applications
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The overall effect is sedation and hypnosis.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-ethyl-5-(3-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(2-methylpropyl)-2-thiobarbiturate
Uniqueness
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is unique due to its specific substituent pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different potency, duration of action, and side effect profiles. The presence of the 2-methylbutyl group can influence its binding affinity to the GABA receptor and its metabolic stability.
Properties
CAS No. |
73681-03-5 |
|---|---|
Molecular Formula |
C11H17N2NaO2S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;5-ethyl-5-(2-methylbutyl)-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
ZAGWPBAEIVPYPW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)CC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)

![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

